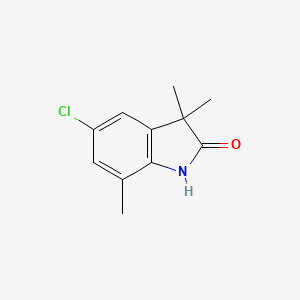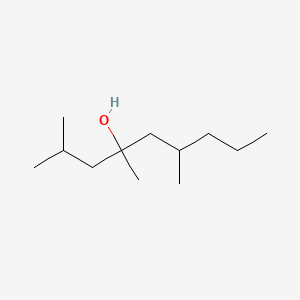
2,4,6-Trimethylnonan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylnonan-4-ol is an organic compound with the molecular formula C12H26O and a molar mass of 186.33424 g/mol It is a type of alcohol characterized by the presence of three methyl groups attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.
化学反応の分析
Types of Reactions
2,4,6-Trimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylnonan-4-one or 2,4,6-trimethylnonanal.
Reduction: Formation of 2,4,6-trimethylnonane.
Substitution: Formation of 2,4,6-trimethylnonyl chloride or bromide.
科学的研究の応用
2,4,6-Trimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Trimethylnonan-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological molecules. Its effects may be mediated through the modulation of enzyme activity, receptor binding, or alteration of membrane properties.
類似化合物との比較
Similar Compounds
- 2,4,6-Trimethylnonane
- 2,6,8-Trimethyl-4-nonanol
- 2,4,8-Trimethyl-6-nonanol
Comparison
Compared to similar compounds, 2,4,6-Trimethylnonan-4-ol is unique due to the specific positioning of its hydroxyl group and methyl substituents. This structural arrangement influences its reactivity, physical properties, and potential applications. For example, the presence of the hydroxyl group at the 4-position makes it more reactive in oxidation and substitution reactions compared to its fully saturated analog, 2,4,6-Trimethylnonane.
特性
CAS番号 |
84110-44-1 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC名 |
2,4,6-trimethylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3 |
InChIキー |
RTGWCORQKNEYIB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)(CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13190991.png)
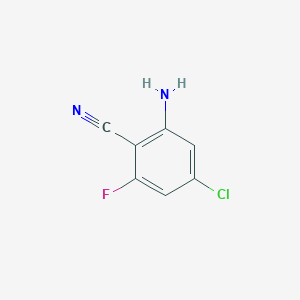


![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)
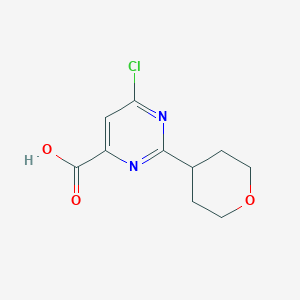
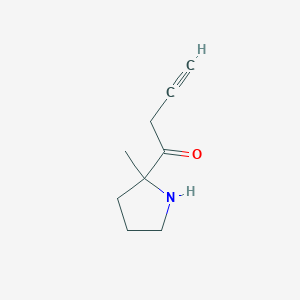
![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)

